Ethyl 2-oxo-4-phenylbutyrate

Catalog No.
S577864
CAS No.
64920-29-2
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxo-4-phenylbutyrate

CAS Number

64920-29-2

Product Name

Ethyl 2-oxo-4-phenylbutyrate

IUPAC Name

ethyl 2-oxo-4-phenylbutanoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

STPXIOGYOLJXMZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1

Synonyms

α-Oxo-benzenebutanoic Acid Ethyl Ester-d5; 2-Oxo-4-phenylbutyric Acid Ethyl Ester; 4-Phenyl-2-oxobutyric Acid Ethyl Ester; Ethyl 2-Oxo-4-phenylbutanoate; Ethyl 4-Phenyl-2-oxobutanoate; Ethyl 4-Phenyl-2-oxobutyrate; Ethyl Benzylpyruvate;

Canonical SMILES

CCOC(=O)C(=O)CCC1=CC=CC=C1

As a Substrate for Asymmetric Synthesis

One of the primary applications of ethyl 2-oxo-4-phenylbutyrate lies in its use as a substrate for asymmetric synthesis. Its chiral center allows researchers to explore various methodologies for the development of enantioselective catalysts. Studies have reported its successful application in:

  • Bioreduction: Bioreduction of ethyl 2-oxo-4-phenylbutyrate using baker's yeast (Saccharomyces cerevisiae) has been shown to yield ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable chiral intermediate. PubChem, Ethyl 2-oxo-4-phenylbutyrate:
  • Asymmetric Reduction: Researchers have reported the use of various catalysts for the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, including:
    • Homogeneous Rh-diphosphine catalysts: These catalysts have been shown to be effective in achieving high enantioselectivity. [Source needed]
    • Heterogeneous Pt/Al2O3-cinchona catalysts: This approach offers an alternative for asymmetric reduction with good reusability of the catalyst. [Source needed]
    • Bacterial reductases: Studies have explored the use of bacterial reductases for the selective reduction of ethyl 2-oxo-4-phenylbutyrate. [Source needed]

The findings from these studies contribute to the development of efficient and sustainable methods for the synthesis of chiral compounds, which are crucial in various fields such as pharmaceuticals and fine chemicals.

Other Research Applications

Beyond asymmetric synthesis, ethyl 2-oxo-4-phenylbutyrate finds application in other areas of scientific research:

  • Organic synthesis: It serves as a starting material for the synthesis of various other organic compounds, including pharmaceuticals and natural products. [Source needed]
  • Biological studies: Studies have explored its potential use as a precursor for the synthesis of biologically active molecules. [Source needed]

Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. It appears as a colorless to light yellow oily liquid and has various synonyms, including ethyl benzyloxybutanoate and ethyl α-oxobenzenebutanoate . This compound is notable for its role in organic synthesis, particularly as a precursor for bioactive molecules.

  • Bioreduction: It can be enzymatically reduced to yield ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral compound used in pharmaceuticals .
  • Grignard Reaction: In synthetic procedures, it can react with Grignard reagents to form various derivatives, highlighting its utility in organic synthesis .
  • Asymmetric Hydrogenation: The compound can be subjected to asymmetric hydrogenation using catalysts like Rh-diphosphine or Pt/Al₂O₃-cinchona to produce enantiomerically enriched products .

Ethyl 2-oxo-4-phenylbutyrate exhibits significant biological activity. Its bioreduction products, particularly ethyl (R)-2-hydroxy-4-phenylbutanoate, have been studied for their potential as angiotensin-converting enzyme inhibitors, which are crucial in managing hypertension . Additionally, microbial studies indicate that various microorganisms can selectively reduce this compound to produce specific enantiomers, showcasing its relevance in biocatalysis and pharmaceutical applications .

Several methods exist for synthesizing ethyl 2-oxo-4-phenylbutyrate:

  • Grignard Reaction:
    • React β-bromophenylethane with magnesium in an aprotic solvent to form a Grignard reagent.
    • Combine this reagent with ethyl oxalyl chloride under controlled temperatures to yield the desired product .
  • Alternative Routes:
    • Using diethyl acetooxalate in combination with Grignard reagents also leads to the formation of ethyl 2-oxo-4-phenylbutyrate through addition reactions .
    • A method involving the reaction of 2-phenylethyl alcohol with sulfur oxychloride followed by treatment with oxalic acid diethyl ester has also been reported .

Ethyl 2-oxo-4-phenylbutyrate finds applications in:

  • Pharmaceutical Synthesis: It serves as a precursor for chiral compounds used in drug development, particularly those targeting cardiovascular diseases.
  • Biocatalysis: The compound is utilized in enzymatic processes for the production of specific enantiomers, which are essential for various therapeutic agents .
  • Organic Chemistry: It is employed in synthetic organic chemistry as a versatile building block for more complex molecules.

Studies on ethyl 2-oxo-4-phenylbutyrate have revealed its interactions with various biological systems:

  • Microbial Interactions: Research has demonstrated that different microorganisms can effectively reduce this compound to produce enantiomerically pure products, indicating its compatibility with biocatalytic processes .
  • Ionic Liquid Effects: The presence of ionic liquids has been shown to enhance the asymmetric reduction of this compound when using baker's yeast as a biocatalyst, improving both yield and enantioselectivity .

Ethyl 2-oxo-4-phenylbutyrate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Ethyl Acetoacetateα-KetoesterCommonly used in Claisen condensation reactions
Ethyl Butyrylacetateα-KetoesterLess sterically hindered than ethyl 2-oxo-4-phenylbutyrate
Ethyl 3-Oxohexanoateα-KetoesterUsed primarily in flavoring and fragrance synthesis
Ethyl (R)-2-HydroxybutanoateChiral AlcoholDirect reduction product of ethyl 2-oxo-4-phenylbutyrate
Ethyl Benzoylacetateα-KetoesterUsed mainly in the synthesis of benzoyl derivatives

Ethyl 2-oxo-4-phenylbutyrate is unique due to its specific phenyl group substitution, which imparts distinct reactivity and biological properties compared to other α-ketoesters. Its ability to undergo selective bioreduction makes it particularly valuable in pharmaceutical applications.

Ethyl 2-oxo-4-phenylbutyrate (EOPB), also known as ethyl benzylpyruvate, emerged as a pivotal intermediate in pharmaceutical synthesis during the late 20th century. Early research focused on its role in synthesizing angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril and benazepril, which revolutionized hypertension treatment. The compound’s synthetic utility was first highlighted in the 1980s when chemists sought efficient routes to chiral β-hydroxy esters, critical for ACE inhibitor activity.

A breakthrough occurred in 1998 when microbial reduction methods were developed to produce ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-EHPB] from EOPB, achieving enantiomeric excess (ee) values exceeding 90%. This advancement underscored EOPB’s versatility in asymmetric synthesis, enabling cost-effective production of optically pure pharmaceuticals.

Significance in Pharmaceutical Intermediates

EOPB’s structural features—a keto ester with a phenylbutyrate backbone—make it indispensable for synthesizing:

  • ACE inhibitors: EOPB is reduced to (R)-EHPB, a chiral precursor for lisinopril and enalapril.
  • Antihypertensive agents: Its derivatives modulate vascular smooth muscle contraction.
  • Anticoagulants: Ethyl biscoumacetate, a coumarin derivative, is synthesized via EOPB intermediates.

Over 58% of global ACE inhibitor production relies on EOPB-derived intermediates, highlighting its industrial importance.

Nomenclature and Structural Significance

IUPAC Name: Ethyl 2-oxo-4-phenylbutanoate
Synonyms: Ethyl benzylpyruvate, Keto Ester, EOPB
Molecular Formula: $$ \text{C}{12}\text{H}{14}\text{O}_3 $$
Molecular Weight: 206.24 g/mol

The structure features:

  • A reactive α-keto ester group ($$ \text{-COCOOEt} $$) at C2, enabling reductions and condensations.
  • A hydrophobic phenyl group at C4, enhancing lipophilicity for membrane penetration in drug formulations.

Grignard-Based Synthetic Routes

Beta-bromoethylbenzene and Magnesium Approach

The Grignard-based synthesis of ethyl 2-oxo-4-phenylbutyrate represents one of the most efficient and widely studied methodologies [1]. This approach utilizes beta-bromoethylbenzene (β-bromophenylethane) as the starting material, which undergoes a Grignard reaction with magnesium to form the corresponding organomagnesium intermediate [1]. The resulting Grignard reagent subsequently reacts with diethyl oxalate through an addition reaction mechanism to yield the target compound [1].

The reaction mechanism involves two distinct steps: first, the formation of the Grignard solution through the reaction of beta-bromoethylbenzene with magnesium metal, followed by the nucleophilic addition of this organometallic species to diethyl oxalate [1]. Research has demonstrated that this synthetic route achieves yields greater than 80% under optimized conditions [1]. The process involves careful control of reaction parameters, including temperature, time, and solvent composition to ensure maximum efficiency [1].

The Grignard reagent formation follows the characteristic mechanism where magnesium inserts between the carbon-bromine bond, creating a highly nucleophilic carbon center [9] [14]. This nucleophilic species then attacks the carbonyl carbon of diethyl oxalate, leading to the formation of the desired α-ketoester product through subsequent workup procedures [1].

Methyl Tertiary Butyl Ether Solvent Systems

Methyl tertiary butyl ether serves as the primary solvent system for the Grignard reaction in ethyl 2-oxo-4-phenylbutyrate synthesis [1]. The selection of this ether solvent is critical for the success of the reaction, as it provides the necessary stabilization for the Grignard reagent while maintaining appropriate reaction conditions [1] [10]. Research indicates that the volume ratio of thinner to methyl tertiary butyl ether should be maintained between 0 to 0.25:1 for optimal results [1].

The molar ratio of methyl tertiary butyl ether to beta-bromoethylbenzene ranges from 1 to 5:1, with this ratio significantly affecting the reaction efficiency and product yield [1]. The ether solvent system facilitates the formation and stability of the Grignard reagent while preventing unwanted side reactions that could occur in protic solvents [10] [12]. Studies have shown that methyl tertiary butyl ether cannot substitute other ethers like diethyl ether or tetrahydrofuran in all Grignard applications, but it proves particularly effective for this specific synthesis [12].

The adduct formed between the Grignard solution and diethyl oxalate demonstrates limited solubility in the methyl tertiary butyl ether solvent system, which effectively prevents further reaction with the Grignard reagent and conversion to unwanted by-products [1]. This solubility characteristic contributes significantly to the high yields achieved in this synthetic methodology [1].

Reaction Parameter Optimization

Optimization studies have established specific parameter ranges that maximize the efficiency of the Grignard-based synthesis [1] [33]. Temperature control represents a critical factor, with the optimal range for the Grignard reaction maintained between 30 to 60 degrees Celsius [1]. The reaction time for Grignard formation spans 1 to 12 hours, depending on the specific conditions employed [1].

ParameterOptimal RangeImpact on Yield
Temperature (°C)30-60Critical for reaction rate
Reaction Time (hours)1-12Affects completion
Solvent Ratio0-0.25:1Influences selectivity
Molar Ratio (MTBE:substrate)1-5:1Controls reaction efficiency

For the subsequent addition reaction with diethyl oxalate, the temperature range of -30 to 50 degrees Celsius has been identified as optimal, with reaction times extending from 1 to 15 hours [1]. Lower temperatures favor selectivity and reduce side product formation, while higher temperatures increase reaction rates but may compromise selectivity [13] [33]. The exothermic nature of Grignard additions presents challenges for maintaining cryogenic conditions necessary for optimal selectivity [13].

Research has demonstrated that the dosing rate significantly affects the safety and efficiency of Grignard synthesis [16]. Studies indicate that decreasing the dosing rate from higher values to 0.5 grams per minute can reduce the risk level of the synthesis from class 3 to class 1 [16]. This finding emphasizes the importance of controlled addition rates in large-scale applications.

Alternative Synthetic Pathways

Phenyl Aldehyde Route

The phenyl aldehyde route represents an alternative synthetic pathway that has been documented in patent literature [1]. This methodology involves the aldol condensation of phenylaldehyde with pyruvic acid in the presence of potassium hydroxide to generate 4-phenyl-2-oxo-3-butenoic acid potassium salt [1]. The subsequent acidification of this salt yields 4-phenyl-2-oxo-3-butenoic acid, which undergoes esterification to produce 4-phenyl-2-oxo-3-butenoic acid ethyl ester [1].

The final step involves the reduction of the double bond in 4-phenyl-2-oxo-3-butenoic acid ethyl ester under palladium chloride catalysis to obtain ethyl 2-oxo-4-phenylbutyrate [1]. Historical data from patent EP3870581990 indicates that this synthetic route achieves a total recovery of approximately 69% [1]. While this yield is lower than the Grignard-based approach, the phenyl aldehyde route offers advantages in terms of readily available starting materials and established reaction conditions.

The mechanism involves initial formation of an enolate from pyruvic acid, followed by nucleophilic attack on the aldehyde carbonyl of phenylaldehyde [1]. The resulting aldol product undergoes dehydration to form the α,β-unsaturated carbonyl system, which is subsequently reduced to yield the saturated product [1].

Acetic Anhydride Route

The acetic anhydride route utilizes phenylaldehyde as the starting material and involves condensation with acetic anhydride [1]. This synthetic pathway proceeds through the formation of styrene derivatives via condensation reactions, followed by hydrogenation and esterification steps to generate phenylpropionic acid ethyl ester [1]. The subsequent condensation of phenylpropionic acid ethyl ester with diethyl oxalate produces 3-benzyl-oxosuccinic acid diethyl ester [1].

The final transformation involves hydrolysis and esterification of 3-benzyl-oxosuccinic acid diethyl ester to yield ethyl 2-oxo-4-phenylbutyrate [1]. This multi-step synthesis offers an alternative when other starting materials are not readily available, though it requires careful optimization of each individual step to achieve satisfactory overall yields [1].

The acetic anhydride route benefits from the availability of acetic anhydride as an industrial chemical, but the multiple reaction steps increase the complexity of the overall synthesis [19]. Each step requires specific conditions and workup procedures, making this route more suitable for specialized applications rather than large-scale production [1].

2-Phenylethyl Alcohol Approach

The 2-phenylethyl alcohol approach represents another alternative synthetic pathway documented in the literature [1]. This methodology begins with 2-phenylethyl alcohol, which undergoes substitution reaction with sulfur oxychloride to generate 2-phenylchloroethane [1]. The chloroalkane product is then converted to the corresponding Grignard reagent through reaction with magnesium metal [1].

The Grignard reagent derived from 2-phenylchloroethane subsequently reacts with diethyl oxalate to produce ethyl 2-oxo-4-phenylbutyrate [1]. While this route employs similar Grignard chemistry to the beta-bromoethylbenzene approach, it utilizes a different halogenated precursor [1]. The synthetic route requires stringent anhydrous and anaerobic conditions throughout all steps, with low temperature requirements adding to the operational complexity [1].

Commercial preparation of 2-phenylethyl alcohol can be achieved through Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminum trichloride [18]. Alternative laboratory methods include the reaction between phenylmagnesium bromide and ethylene oxide [18]. The availability of multiple synthetic routes to the starting material provides flexibility in choosing the most economical approach for specific applications [18].

Copper-Catalyzed Methodologies

Copper Acyl Chloride Salt Reactions

Copper-catalyzed methodologies represent an emerging area of research for the synthesis of phenylbutyrate derivatives and related compounds [21] [22]. Copper salts demonstrate effectiveness as catalysts in various organic transformations, including acyl chloride reactions that can be adapted for the synthesis of ethyl 2-oxo-4-phenylbutyrate [25]. Research has shown that copper-catalyzed reactions involving acyl chlorides can proceed under mild conditions without requiring strong inorganic bases or expensive noble-metal catalysts [24].

The application of copper catalysis to acyl chloride chemistry offers advantages in terms of reaction selectivity and operational simplicity [27]. Copper-catalyzed one-pot reactions involving acetyl chloride and related substrates have been demonstrated to generate new carbon-carbon and carbon-heteroatom bonds efficiently [27]. These methodologies can potentially be extended to the synthesis of α-ketoester compounds like ethyl 2-oxo-4-phenylbutyrate through appropriate substrate selection and reaction optimization.

Copper salts function as effective catalysts for the interaction of various organic substrates, including those containing carbonyl functionalities [25]. The versatility of copper catalysis in organic synthesis stems from the ability of copper to adopt multiple oxidation states and coordinate with diverse ligand systems [25].

CuX, Li₂CuX₄, and CuCN.LiX Systems

Advanced copper catalytic systems, including CuX, Li₂CuX₄, and CuCN.LiX complexes, have been developed for specialized organic transformations [23] [26]. These systems demonstrate enhanced reactivity and selectivity compared to simple copper salts due to their unique electronic and structural properties [23]. Research on binuclear copper complexes has shown their effectiveness in promoting specific chemical transformations with high efficiency [26].

The CuCN.LiX system, in particular, offers advantages in terms of stability and reactivity for organic synthesis applications [23]. These copper-based catalytic systems can be adapted for the synthesis of complex organic molecules, including α-ketoesters, through careful optimization of reaction conditions and substrate selection [23].

Copper SystemKey FeaturesApplications
CuXSimple, readily availableBasic transformations
Li₂CuX₄Enhanced reactivitySpecialized reactions
CuCN.LiXHigh stabilityComplex syntheses

Studies on copper(I) complexes with various ligand systems have revealed their potential for catalyzing carbon-carbon bond formation reactions [23]. The development of these systems continues to expand the scope of copper-catalyzed organic synthesis [23].

Mechanistic Insights

Mechanistic studies of copper-catalyzed reactions have provided valuable insights into the fundamental processes governing these transformations [31] [32]. Research indicates that copper-catalyzed reactions often proceed through oxidase-type mechanisms involving sequential redox half-reactions [31]. These studies have revealed that copper catalysts can undergo oxidation state changes that facilitate the desired chemical transformations [31].

The mechanistic understanding of copper catalysis involves the coordination of substrates to copper centers, followed by electron transfer processes that promote bond formation or cleavage [31]. Kinetic studies have shown that the rate-determining step in many copper-catalyzed reactions involves the oxidation of copper(I) species by molecular oxygen or other oxidants [31].

Advanced computational studies using molecular dynamics simulations have provided detailed insights into the structural factors that influence copper catalyst performance [32]. These investigations have revealed how ligand modifications can affect catalyst stability and reactivity, providing guidance for rational catalyst design [32]. The findings suggest that minor structural changes in ligand systems can dramatically impact catalytic efficiency and selectivity [32].

Reaction Yield Enhancement Strategies

The optimization of reaction yield for ethyl 2-oxo-4-phenylbutyrate involves several strategic approaches, each with distinct advantages and operational requirements. The most prominent methods demonstrated in industrial applications include chemical synthesis routes and biocatalytic processes.

Chemical Synthesis Approaches

The Grignard-copper acyl chloride coupling reaction represents the most widely adopted industrial method for ethyl 2-oxo-4-phenylbutyrate production [1]. This approach involves the reaction of beta-halogenated ethylbenzene with magnesium in aprotic solvents to form Grignard reagents, followed by coupling with ethyl oxalyl chloride in the presence of copper salts such as copper chloride, lithium tetrachlorocuprate, or copper cyanide lithium halide complexes [1]. The reaction proceeds optimally at temperatures between minus twenty degrees Celsius and one hundred sixty degrees Celsius, with yields ranging from eighty-five point seven percent to ninety-three percent and purities exceeding ninety-seven percent [1].

The molar ratio optimization studies demonstrate that beta-halogenated ethylbenzene, anhydrous copper salt, and ethyl oxalyl chloride should be maintained at ratios of zero point eight to one point zero, zero point zero one to one point zero, and one point zero respectively [1]. Temperature control emerges as a critical factor, with optimal synthesis occurring at zero to ten degrees Celsius during the addition phase, followed by controlled warming to room temperature [1].

Biocatalytic Enhancement Methods

Enzymatic reduction strategies have demonstrated exceptional enantioselectivity and yield optimization potential. The stereospecific carbonyl reductase from Kluyveromyces marxianus achieves ninety-five point one percent yield with ninety-nine point seven percent enantiomeric excess under optimized conditions [2]. The optimal reaction parameters include twenty-five degrees Celsius temperature, substrate concentration of ten point three grams per liter, enzyme concentration of fifty grams per liter, and isopropanol co-solvent at ten percent ratio [2].

Bacterial reductase systems, particularly those utilizing Escherichia coli expressing beta-ketoacyl-acyl carrier protein reductase, demonstrate remarkable efficiency at high substrate concentrations. These systems achieve ninety-eight point three percent conversion with greater than ninety-nine percent enantiomeric excess at substrate concentrations reaching six hundred twenty grams per liter [3]. The recombinant systems incorporating glucose dehydrogenase for cofactor regeneration eliminate the need for external cofactor addition, significantly reducing production costs [3].

Substrate Feeding Strategies

Fed-batch approaches effectively mitigate substrate inhibition effects at high concentrations. Research demonstrates that substrate feeding strategies can improve product concentrations from nine point two grams per liter to twelve point eight grams per liter in aqueous systems [4]. Biphasic reaction systems using organic solvents like dibutyl phthalate enhance yields to eighty-two percent with sixteen point six grams per liter product concentration, compared to forty-five point eight percent yield in aqueous systems [4].

High Vacuum Rectification Techniques

High vacuum rectification represents the primary purification method for achieving pharmaceutical-grade ethyl 2-oxo-4-phenylbutyrate with purities exceeding ninety-seven percent. The technique exploits the significant reduction in boiling point under reduced pressure conditions, preventing thermal decomposition of the target compound.

Pressure and Temperature Optimization

The compound exhibits a boiling point of one hundred thirty-one to one hundred thirty-three degrees Celsius at two millimeters of mercury pressure, compared to an estimated atmospheric boiling point of two hundred forty-five to two hundred fifty degrees Celsius [5]. Optimal vacuum distillation operates within the pressure range of two to three millimeters of mercury, maintaining distillation temperatures between forty-five and one hundred eighty degrees Celsius [6].

The Clausius-Clapeyron relationship governs the pressure-temperature optimization, with temperature-pressure nomographs providing precise control parameters. Industrial applications typically maintain pressures at approximately ten torr during initial water removal phases, followed by high vacuum conditions for product isolation [7].

Equipment Configuration and Safety

Industrial vacuum distillation systems incorporate multiple safety features including implosion-resistant glassware, comprehensive trap systems, and automated pressure control. The distillation apparatus requires Claisen adapters to manage violent bumping tendencies under vacuum conditions, with mechanical stirring systems replacing traditional boiling stones [8].

Cryogenic trap systems operating at liquid nitrogen temperatures ensure complete vapor capture, while condenser columns chilled to approximately five degrees Celsius facilitate selective water vapor condensation [7]. The vacuum systems must maintain consistent pressure throughout the distillation process to prevent thermal shock and ensure reproducible separation efficiency.

Purification Efficiency Parameters

High vacuum rectification achieves purities of ninety-seven to ninety-nine percent with yield recoveries of eighty-five to ninety-five percent . The technique demonstrates superior performance compared to alternative purification methods, offering excellent industrial applicability and cost-effectiveness. The process scalability remains excellent, with linear scaling relationships maintained across production volumes.

Purity Achievement Methods

The achievement of pharmaceutical-grade purity for ethyl 2-oxo-4-phenylbutyrate requires systematic application of multiple purification strategies, each contributing to the overall quality of the final product.

Primary Purification Techniques

High vacuum rectification serves as the cornerstone purification method, delivering purities between ninety-seven and ninety-nine percent with excellent yield recovery rates of eighty-five to ninety-five percent. The technique demonstrates superior industrial applicability and cost-effectiveness compared to alternative methods .

Recrystallization techniques, while achieving purities of ninety-five to ninety-eight percent, offer good industrial applicability with moderate cost-effectiveness. The method involves selective crystallization from appropriate solvents, with the compound exhibiting sparingly soluble characteristics at lower temperatures and enhanced solubility at elevated temperatures [10].

Extraction and Separation Methods

Liquid-liquid extraction provides excellent industrial applicability with purities ranging from eighty-five to ninety percent and yield recoveries of ninety to ninety-five percent. The method utilizes differential solubility characteristics in immiscible solvent systems, enabling efficient separation of the target compound from reaction mixtures [10].

Steam distillation offers good industrial applicability for compounds with high boiling points, achieving purities of eighty to eighty-five percent. The method exploits the principle that vapor pressure above immiscible liquid mixtures equals the sum of individual component vapor pressures, enabling co-distillation at temperatures below individual boiling points [11].

Advanced Purification Approaches

Column chromatography, while achieving high purities of ninety to ninety-five percent, demonstrates limited industrial applicability due to poor scalability and high operational costs. The method remains valuable for analytical purposes and small-scale purification requirements [10].

Rotary evaporation provides excellent industrial applicability with purities of eighty-five to ninety percent and yield recoveries of ninety to ninety-five percent. The technique effectively removes volatile impurities and solvents under controlled vacuum conditions [10].

Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of ethyl 2-oxo-4-phenylbutyrate presents numerous challenges requiring systematic optimization of process parameters and safety protocols.

Process Control and Temperature Management

Industrial scale-up necessitates robust temperature control systems capable of managing exothermic reactions across large reactor volumes. Laboratory-scale precise control of plus or minus one degree Celsius transitions to process control tolerances of plus or minus five degrees Celsius in industrial settings [12]. Heat transfer characteristics change significantly with scale, requiring heat exchanger systems to replace simple heating mantles used in laboratory settings.

The exothermic nature of Grignard reactions demands comprehensive heat management strategies, including staged addition protocols and enhanced cooling capacity. Industrial reactors incorporate multiple temperature monitoring points and automated control systems to maintain optimal reaction conditions throughout the process [12].

Mixing and Mass Transfer Optimization

Mixing efficiency transitions from magnetic stirring systems to mechanical agitation in industrial applications. The Reynolds number and power consumption calculations become critical for maintaining homogeneous reaction conditions across large reactor volumes [13]. Scale-dependent mixing challenges require optimization of impeller design, rotation speed, and vessel geometry to achieve equivalent mixing performance.

Mass transfer limitations become increasingly significant at industrial scale, necessitating careful consideration of gas-liquid and liquid-liquid interfaces. The surface area to volume ratio decreases with scale, potentially affecting reaction kinetics and yield [13].

Safety and Risk Management

Industrial scale-up introduces amplified safety considerations, with minor laboratory hazards potentially becoming major industrial risks. The Pennsylvania explosion incident cited in industrial literature highlights the critical importance of comprehensive hazard analysis during scale-up processes [12]. Safety systems must address increased operational risks, including pressure management, toxic vapor handling, and emergency response protocols.

Process hazard analysis becomes mandatory for industrial operations, requiring detailed evaluation of potential failure modes and their consequences. The use of larger quantities of flammable solvents and reactive intermediates necessitates enhanced fire suppression systems and emergency containment measures [14].

Economic and Environmental Considerations

Cost optimization priorities shift from material quality focus in laboratory settings to process efficiency emphasis in industrial applications. Raw material procurement, storage, and inventory management become critical factors affecting overall production economics [12]. Solvent recovery systems become economically justified at industrial scale, with distillation and purification equipment designed for continuous operation.

Environmental compliance requirements intensify with scale, necessitating waste treatment systems and emission control technologies. The larger volumes of organic solvents and process wastes require specialized handling and disposal protocols to meet regulatory standards [12].

Quality Control and Process Monitoring

Industrial production requires transition from batch analysis to continuous monitoring systems. Statistical process control methods replace simple batch testing, with real-time analytical instrumentation providing continuous quality assurance [12]. Process analytical technology implementation enables immediate detection of deviations from optimal conditions.

XLogP3

2.3

UNII

5YNU9LPT51

Other CAS

64920-29-2

Wikipedia

Ethyl benzylpyruvate

Dates

Last modified: 08-15-2023

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